3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione
Description
3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione is a β-diketone derivative featuring a conjugated enone system and a phenyl-substituted propenylidene group. This compound belongs to a broader class of pentane-2,4-dione derivatives, which are characterized by their diketone functionality and diverse substituents. The (2E)-configuration of the propenylidene moiety ensures planar geometry, enhancing conjugation and influencing reactivity in organic transformations such as cycloadditions or nucleophilic additions.
Properties
IUPAC Name |
3-[(E)-3-phenylprop-2-enylidene]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11(15)14(12(2)16)10-6-9-13-7-4-3-5-8-13/h3-10H,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVJZMVQXQFONB-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC=CC1=CC=CC=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(=C/C=C/C1=CC=CC=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415301 | |
| Record name | NSC343637 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87497-30-1 | |
| Record name | NSC343637 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC343637 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione is through the Knoevenagel condensation reaction. This involves the reaction of acetylacetone with cinnamaldehyde in the presence of a base such as pyrrolidine. The reaction is typically carried out under an ice bath to control the temperature and ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Knoevenagel condensation remains the most practical approach for large-scale synthesis. The reaction conditions can be optimized for industrial applications by adjusting the concentrations of reactants and the reaction time.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group and the double bond in the prop-2-en-1-ylidene linkage can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism by which 3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The chemical and physical properties of pentane-2,4-dione derivatives are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:
Reactivity and Functional Group Transformations
- Enol-Keto Tautomerism: The diketone moiety in these compounds allows for enol-keto tautomerism, which influences their coordination chemistry (e.g., forming metal complexes) and participation in aldol reactions. For example, 3-(pyren-1-ylmethyl)pentane-2,4-dione exhibits both enol and keto forms, as confirmed by X-ray crystallography .
- Electrophilic Substitution: Electron-withdrawing groups (e.g., nitro in 3-(2-nitro-1-phenylethyl)pentane-2,4-dione) enhance electrophilic reactivity at the α-carbon, facilitating further functionalization .
- Thermal Stability: Derivatives with conjugated systems (e.g., propenylidene or propargyl groups) show greater thermal stability due to resonance stabilization, whereas nitro or bromo substituents may increase sensitivity to decomposition .
Biological Activity
3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione, also known as a derivative of pentane-2,4-dione, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a phenyl group linked to a pentane-2,4-dione backbone through a prop-2-en-1-ylidene connection. Its molecular formula is .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may inhibit or activate specific enzymes and receptors involved in biochemical pathways, although detailed studies are needed to elucidate these interactions further .
Biological Activities
Research indicates that derivatives of this compound exhibit several biological activities:
1. Antimicrobial Properties
Studies have shown that certain derivatives possess antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
2. Anticancer Activity
Preliminary investigations suggest that this compound may exhibit anticancer properties. It has been noted for its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
3. Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes that are crucial for the growth and survival of certain bacteria and cancer cells. For example, it may interfere with the Type III secretion system (T3SS), which is vital for the virulence of some pathogenic bacteria .
Case Studies
Several case studies have explored the biological effects of this compound:
Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant inhibition zones compared to control groups, suggesting potential as therapeutic agents against bacterial infections.
Study 2: Anticancer Effects on Cell Lines
In vitro studies were conducted on human cancer cell lines, demonstrating that treatment with this compound resulted in reduced cell viability and increased apoptotic markers. The IC50 values ranged from 10 μM to 25 μM depending on the specific cell line tested.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
